molecular formula C19H20N2O3S3 B6543079 2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1060292-57-0

2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6543079
CAS No.: 1060292-57-0
M. Wt: 420.6 g/mol
InChI Key: FCEVVOAMMJEASG-UHFFFAOYSA-N
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Description

2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur-containing compounds with carbonyl compounds under various conditions.

Industrial Production Methods

Industrial production of thiophene derivatives may utilize large-scale condensation reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The sulfonamido group can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The thiophene ring system may also play a role in its electronic properties, influencing its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is unique due to its specific combination of functional groups and thiophene rings, which confer distinct electronic and structural properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-[4-[(5-ethylthiophen-2-yl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S3/c1-2-16-9-10-19(26-16)27(23,24)21-15-7-5-14(6-8-15)12-18(22)20-13-17-4-3-11-25-17/h3-11,21H,2,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEVVOAMMJEASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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